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Compound of Interest |

Compound Name: Methyl oct-2-enoate
CAS No.: 7367-81-9
Cat. No.: B3029646
- 7

CAS: 7367-81-9 (trans-isomer) | Class:

-Unsaturated Ester | Role: Chemical Probe & Bioactive Volatile[1]

Executive Summary

Methyl oct-2-enoate (MOZ2E) is an

-unsaturated fatty acid ester primarily recognized for its "green-fruity” olfactory profile in the
flavor and fragrance industry (FEMA 3712).[1] However, its utility in research extends
significantly beyond organoleptics. For the drug development and chemical biology sectors,
MOZ2E serves as a critical model electrophile. It represents the "enoate" class of Michael
acceptors—warheads that are increasingly relevant in the design of Targeted Covalent
Inhibitors (TCIs). Additionally, its role as a semiochemical in entomology makes it a vital
reagent for studying insect olfaction and host-seeking behaviors.

Chemical Profile & Reactivity

The core research value of MOZ2E lies in its conjugated system. Unlike highly reactive
acrylamides often used in oncology drugs (e.g., Osimertinib), the internal ester functionality of
MOZ2E renders it a "soft" electrophile.

The Enoate Warhead
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In medicinal chemistry, tuning the reactivity of a covalent warhead is paramount to avoid off-
target toxicity. MO2E serves as a benchmark for moderate reactivity.

» Mechanism: Conjugate addition (Michael Addition).

e Target: Soft nucleophiles, primarily the thiolate anion (

) of Cysteine residues in proteins or Glutathione (GSH).

o Selectivity: Due to steric hindrance at the

-carbon (compared to terminal acrylates), MO2E exhibits higher selectivity, reacting only with
highly accessible or activated cysteines.
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Figure 1: Mechanism of Michael addition between a cysteine thiolate and Methyl oct-2-enoate.
[1] The reaction forms a stable thioether bond, mimicking the mode of action of covalent drugs.

Application I: Covalent Probe & Toxicology
Research

MOZ2E is extensively used to validate Skin Sensitization models. Because skin sensitization is
driven by the haptenization of skin proteins, MOZ2E acts as a positive control in assays
predicting allergic contact dermatitis.

Direct Peptide Reactivity Assay (DPRA)

Researchers use MOZE to calibrate the DPRA, an OECD-validated method (TG 442C) that
replaces animal testing.
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Experimental Logic: If MO2E depletes a synthetic cysteine peptide in solution, it confirms the
molecule's ability to haptenize proteins in vivo.

Protocol: Cysteine Depletion Assay

» Objective: Quantify the reactivity of MO2E toward cysteine.

e Reagents:
o Cysteine peptide stock (0.5 mM in phosphate buffer pH 7.5).
o MOZ2E (100 mM in Acetonitrile).
o HPLC system with UV detection (220 nm).

Step-by-Step Workflow:

o Preparation: Dilute MOZ2E to a final concentration of 1 mM and the Cysteine peptide to 0.5
mM in the reaction vial (1:10 or 1:50 ratio depending on specific variant).

 Incubation: Incubate the mixture at 25°C for 24 hours in the dark.
e Termination: Stop reaction (optional, usually direct injection) or dilute with mobile phase.
e Analysis: Inject onto a C18 HPLC column.
o Mobile Phase A: 0.1% TFA in Water.
o Mobile Phase B: Acetonitrile.[2]
o Gradient: 10% to 90% B over 20 mins.
» Calculation:
Interpretation:

e >13.89% Depletion: Classified as a Sensitizer (Positive).
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» High Reactivity: Suggests potential for "warhead" use in inhibitor design but requires safety
optimization.

Application Il: Entomological & Ecological Research

In the field of chemical ecology, MOZ2E is a volatile organic compound (VOC) emitted by
fermenting fruit (e.g., pears, melons). It serves as a semiochemical cue for frugivorous insects.

Insect Attractant Studies

Researchers utilize MOZ2E to study the host-seeking receptor pathways of Diptera (flies) and
Coleoptera (beetles).

o Target Species:Drosophila melanogaster (Fruit fly), Aedes aegypti (Mosquito - sugar feeding
behavior).

e Receptor Mechanism: MOZ2E binds to specific Odorant Receptors (ORs) tuned to aliphatic
esters.

Research Setup: Olfactometer Bioassay To test MO2E as an attractant:

Apparatus: Y-tube olfactometer.

Stimulus: 10 pL of MO2E (1% in paraffin oil) on filter paper in one arm; solvent control in the
other.

Airflow: Clean, humidified air at 0.5 L/min.

Data Collection: Record the choice of 50 starved insects. Calculate the Preference Index

(PI).

Application lll: Synthetic Intermediate

MOZ2E is a versatile building block for synthesizing complex fatty acid derivatives and
pheromones.

Conjugate Addition Scaffolding

The
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-position is susceptible to cuprate additions (

), allowing the introduction of alkyl chains to create branched fatty esters.

o Reaction:Methyl oct-2-enoate + R-CuLi — Methyl 3-alkyl-octanoate

 Utility: Synthesis of branched chiral pheromones or lipid-drug conjugates (LDCs).[1]

Quantitative Data Summary

Parameter Value | Description Relevance
High membrane permeability;
LogP ~3.0-3.4 ) ,
suitable for topical drugs.[1]
Low; requires organic co-
Water Solubility ~158 mg/L solvents (DMSO/ACN) in
bioassays.[1]
Volatile; requires closed
Boiling Point 89-91°C (9 mmHg) systems for long incubations.
[1]
o Ideal model for "tunable"
Cys-Reactivity Moderate (Class 2/3)

covalent inhibition.[1]

Safety & Handling

Hazard: Skin Sensitizer (H317).

Handling: Wear nitrile gloves. All weighing must be done in a fume hood to avoid inhalation

of vapors which can cause respiratory sensitization.

Storage: Store at 4°C under inert gas (Nitrogen/Argon) to prevent auto-oxidation of the

double bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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